methyl 4-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Overview
Description
Methyl 4-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a complex organic compound that features a chromenone core structure This compound is characterized by the presence of a fluorophenyl group, a benzoate ester, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated chromenone in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the chromenone derivative with methyl 4-hydroxybenzoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and Suzuki-Miyaura coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form hydroxyl derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of chromenone derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The chromenone core may interact with active sites of enzymes, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
- Methyl 4-({[3-(4-bromophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
- Methyl 4-({[3-(4-methylphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Uniqueness
Methyl 4-({[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
methyl 4-[[3-(4-fluorophenyl)-2-oxochromen-7-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FO5/c1-28-23(26)17-4-2-15(3-5-17)14-29-20-11-8-18-12-21(24(27)30-22(18)13-20)16-6-9-19(25)10-7-16/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZROFIAZEGNDAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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